molecular formula C24H18FN5OS B2596764 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1170822-90-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2596764
CAS No.: 1170822-90-8
M. Wt: 443.5
InChI Key: XRGWOROHGLMZID-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a multi-substituted aromatic framework. Its structure includes:

  • A pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1.
  • A carboxamide linkage connecting the pyrazole ring to a 4-fluoro-1,3-benzothiazol-2-yl group, which introduces fluorine-enhanced electronic and steric effects.

This compound is part of a broader class of pyrazole derivatives explored for antifungal and enzyme-inhibitory activities . Its design aligns with strategies to optimize pharmacophores by incorporating halogenated aromatic systems and heterocyclic substituents, as seen in commercial fungicides like penflufen .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5OS/c1-16-19(14-27-30(16)18-8-3-2-4-9-18)23(31)29(15-17-7-6-12-26-13-17)24-28-22-20(25)10-5-11-21(22)32-24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWOROHGLMZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 4-fluoro-1,3-benzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or toluene. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the benzothiazole and pyridine moieties enhances their interaction with biological targets, potentially leading to improved efficacy against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of the benzothiazole ring is thought to play a crucial role in enhancing the antimicrobial potency of these compounds .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in 2020 assessed the anticancer efficacy of a related pyrazole compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, supporting the hypothesis that modifications to the pyrazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with structural similarities to this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Comparisons:

Pyrazole Ring Substitutions The target compound’s 1-phenyl group (vs. The 5-methyl group may improve metabolic stability compared to penflufen’s 5-fluoro, though fluorine’s electron-withdrawing effects are sacrificed .

Fluorine at position 4 may enhance membrane permeability, as seen in fluorinated agrochemicals .

N-[(Pyridin-3-yl)methyl] Group

  • This substituent adds a basic nitrogen, improving solubility and enabling interactions with acidic residues in target proteins. Similar pyridine-containing derivatives in showed enhanced binding to S. aureus enzymes via hydrogen bonds .

Antifungal Activity

  • While direct data for the target compound is unavailable, structurally related pyrazole carboxamides in exhibited MIC values of 2–10 µg/mL against Fusarium spp. . Penflufen’s superior activity (MIC: 0.5 µg/mL) highlights the trade-offs between fluorine placement and aryl substituent size .

Binding Interactions and Mechanism

Molecular docking studies () suggest that pyrazole derivatives bind enzymes via hydrogen bonds involving the pyrazole ring and aromatic substituents .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and various substituents that enhance its biological activity. The molecular weight is approximately 504.6 g/mol, with notable properties such as:

  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 10
  • Rotatable Bond Count : 9
  • LogP (XLogP3) : 2.5, indicating moderate lipophilicity which may influence its bioavailability .

Antimicrobial Activity

Various studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

  • Antibacterial Effects : Research indicates that pyrazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25.1 µM to lower values depending on the specific derivative tested .
  • Antifungal Activity : The compound has shown effectiveness against fungal strains such as Candida parapsilosis and Candida tropicalis, indicating broad-spectrum antifungal potential .

Antitumor Activity

Benzothiazole derivatives have also been studied for their antitumor effects. The compound's structural characteristics suggest possible interactions with cancer cell pathways, leading to cytotoxic effects in various cancer cell lines. In vitro studies have demonstrated that related compounds exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting their integrity and function.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA, inhibiting replication and transcription processes critical for cell survival.

Study on Antimicrobial Efficacy

A study conducted by Rahimizadeh et al. synthesized a series of pyrazole derivatives, including variants of the target compound. These were evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected the antimicrobial potency, with some derivatives outperforming standard antibiotics .

Evaluation of Antitumor Properties

In another investigation focused on antitumor activity, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity, making them promising candidates for further development in cancer therapeutics .

Summary Table of Biological Activities

Activity Type Tested Against MIC (µM) Reference
AntibacterialStaphylococcus aureus25.1
AntifungalCandida tropicalisVaries
AntitumorVarious Cancer Cell LinesModerate
Anti-tubercularMycobacterium tuberculosisModerate

Q & A

Basic: What are the common synthetic routes for this compound, and how are key intermediates optimized?

The synthesis typically involves multi-step processes starting with cyclocondensation reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole core, as demonstrated in related pyrazole-4-carboxylic acid derivatives .
  • Substitution : Fluorine and benzothiazole groups are introduced via nucleophilic substitution. K₂CO₃ in DMF is often used to facilitate alkylation or arylation at specific positions, as seen in analogous pyrazole syntheses .
  • Coupling : The pyridinylmethyl group is attached via carboxamide coupling using activating agents like EDC/HOBt.

Key optimization : Reaction temperature (e.g., 80–120°C for cyclization) and stoichiometric ratios (e.g., 1.1–1.2 equivalents of RCH₂Cl) are critical for minimizing byproducts .

Basic: How is the molecular structure confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as applied to structurally similar pyrazole-carbothioamide derivatives (e.g., C–C bond precision ±0.004 Å) .
  • Spectral characterization :
    • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR confirm regiochemistry, such as distinguishing N-methyl vs. aryl protons .

Advanced: What computational methods predict biological target interactions?

  • Molecular docking : Used to assess binding affinity to receptors (e.g., TNF-α or mGluR5) by aligning the compound’s pharmacophore with active sites. Docking scores and binding poses are validated against known inhibitors .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Advanced: How can reaction conditions be optimized for higher yields?

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Catalysis : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
  • Temperature control : Slow heating (e.g., 5°C/min) reduces side reactions during cyclization .
    Contradictions in yield data (e.g., 60% vs. 85%) often arise from varying purity of starting materials or moisture sensitivity .

Advanced: How to resolve contradictions in reported biological activity data?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

Basic: What analytical techniques ensure purity and stability?

  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 452.1) .

Advanced: How to design derivatives for SAR studies?

  • Bioisosteric replacement : Substitute the benzothiazole ring with oxadiazole or triazole moieties to modulate lipophilicity .
  • Fragment-based design : Retain the pyrazole-carboxamide core while varying aryl substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) .
  • In silico screening : Use QSAR models to prioritize derivatives with predicted LogP <5 and polar surface area <140 Ų .

Basic: What challenges arise in regioselectivity during synthesis?

  • Competitive alkylation : The pyrazole N1 vs. N2 positions may require protecting groups (e.g., SEM-Cl) to direct substitution .
  • Steric effects : Bulky substituents (e.g., pyridinylmethyl) favor specific isomers, as shown in X-ray structures .

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